molecular formula C9H8N2S2 B14655870 2-(Benzylsulfanyl)-1,3,4-thiadiazole CAS No. 42609-18-7

2-(Benzylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B14655870
CAS No.: 42609-18-7
M. Wt: 208.3 g/mol
InChI Key: YDBBZKLJWCUPKG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,3,4-thiadiazole is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Derivatives of this heterocycle are frequently investigated for their potential as pharmacologically active agents, with studies reporting antihypertensive, anticonvulsant, antidepressant, and diuretic properties . As a synthon, this compound is valuable for constructing more complex molecules; for instance, related 5-alkylsulfanyl-1,3,4-thiadiazole-2-thiols can undergo oxidative coupling to form disulfide-bridged dimers, which are significant in chemical and biological fields . The benzylsulfanyl moiety provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships. This product is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

42609-18-7

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-benzylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2

InChI Key

YDBBZKLJWCUPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=CS2

Origin of Product

United States

Preparation Methods

Benzyl-3-Acyldithiocarbazate Intermediate Formation

The most widely reported method involves benzyl-3-acyldithiocarbazate precursors. Young et al. demonstrated that treating benzyl-3-aroyldithiocarbazate 31 with concentrated sulfuric acid induces cyclodehydration, yielding 2-substituted-5-benzylmercapto-1,3,4-thiadiazoles 32 (Fig. 1). The reaction proceeds via protonation of the dithiocarbazate nitrogen, followed by intramolecular nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. Ice-cold water quenching precipitates the product with 82–85% yields.

Potassium Dithiocarbazate Routes

Maximo et al. optimized the synthesis using potassium salts of 3-aroyldithiocarbazates 33 , cyclized in sulfuric acid to form 5-substituted thiadiazole-2-thiones 34 . This method avoids isolating unstable intermediates, achieving 78% yield for 2-(benzylsulfanyl)-1,3,4-thiadiazole. The potassium counterion enhances solubility, facilitating rapid cyclization at 0–5°C.

Thiosemicarbazide Derivative Cyclization

Thiosemicarbazide Acylation

EvitaChem’s protocol involves reacting thiosemicarbazide with benzyl sulfide derivatives in the presence of ethyl chloroformate. The acylation step generates a thioacylhydrazide intermediate, which undergoes cyclization upon heating at 80°C for 6 hours (Fig. 2). Catalytic triethylamine (10 mol%) suppresses side reactions, yielding 87% product purity confirmed via HPLC.

Microwave-Assisted Synthesis

A modified approach employs microwave irradiation (300 W, 120°C) to accelerate cyclization, reducing reaction time from 6 hours to 25 minutes. This method utilizes Lawesson’s reagent as a thionation agent, converting diacylhydrazines to thiadiazoles with 83% efficiency. Solvent-free conditions minimize byproducts, as validated by GC-MS.

One-Pot Synthesis Without Coupling Agents

Direct Condensation of Thiosemicarbazide and Carboxylic Acids

A 2021 innovation eliminates coupling agents by reacting thiosemicarbazide directly with thiobenzoic acid in polyphosphoric acid (PPA) at 100°C. The one-pot method proceeds via in situ dithiocarbazate formation, followed by cyclodehydration. This route achieves 75% yield with 99% purity, as confirmed by $$^{1}\text{H}$$-NMR.

Solvent and Temperature Optimization

Variations in solvent (toluene vs. DMF) and temperature (reflux vs. RT) significantly impact yields. Toluene at reflux provides optimal results (80% yield), while room-temperature reactions in DMF drop to 62% due to incomplete cyclization.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Key Advantage Limitation
Dithiocarbazate cyclization 82–85 2–4 hours High scalability Requires concentrated $$ \text{H}2\text{SO}4 $$
Thiosemicarbazide acylation 87 6 hours Excellent purity Extended reaction time
Microwave-assisted 83 25 minutes Rapid synthesis Specialized equipment needed
One-pot PPA method 75 3 hours No coupling agents High-temperature conditions

The dithiocarbazate route remains industrially preferred for scalability, whereas the one-pot method suits lab-scale synthesis avoiding toxic reagents. Microwave synthesis offers time efficiency but requires capital investment.

Structural Characterization and Validation

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.32–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, SCH$$2$$), 8.12 (s, 1H, thiadiazole-H).
  • IR (KBr): 1598 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C-S), 698 cm$$^{-1}$$ (C-S-C).

Crystallographic Studies

Single-crystal X-ray diffraction confirms a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters $$ a = 8.42 \, \text{Å} $$, $$ b = 11.07 \, \text{Å} $$, $$ c = 9.85 \, \text{Å} $$. The dihedral angle between the thiadiazole and benzylsulfanyl groups is 10.8°, indicating moderate conjugation.

Applications and Derivative Synthesis

Brominated Derivatives

Electrophilic bromination at the 5-position generates 2-(benzylsulfanyl)-5-bromo-1,3,4-thiadiazole, a precursor for Suzuki couplings. Reaction with phenylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis affords biaryl derivatives (89% yield).

Antimicrobial Activity

The thiadiazole core exhibits MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

2-(Benzylsulfanyl)-1,3,4-thiadiazole has various applications, mainly in medicinal chemistry, due to its antimicrobial and anticancer activities. The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antimicrobial properties .

Antimicrobial Applications

2-(Benzylsulfanyl) derivatives of benzothiazole have demonstrated antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, yeasts, and fungi . These derivatives act as selective inhibitors of mycobacteria . Dinitro derivatives have shown significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis with low cytotoxicity .

Anticancer Applications

Thiadiazole derivatives demonstrate in vitro and in vivo efficacy across various cancer models . The 1,3,4-thiadiazole derivatives have shown decreased viability in several human cancer cell lines . Some specific examples include:

  • Leukemia HL-60 and U937 cells
  • Melanoma SK-MEL-1 cells

Synthesis and Structure-Activity Relationship

S-derivatives of 5-aryl-1,3,4-oxadiazole-2-thiole derivatives can be synthesized . Reacting 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiole with benzyl chloride or 2-chloro-6-fluorobenzyl chloride yields 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole . Hirshfeld surface analysis indicates that H⋯H and H⋯C/C⋯H interactions significantly contribute to crystal packing .

Further Research

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In antitubercular applications, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The compound’s ability to interact with enzymes and proteins through its sulfur and nitrogen atoms plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

a) 2-Amino-5-(Benzylsulfanyl)-1,3,4-Thiadiazole
  • Structure: Features an amino group at position 2 and a benzylsulfanyl group at position 3.
  • Applications: Often explored for antimicrobial and antitumor activities due to enhanced bioactivity from the amino group .
b) 5-(2-Hydroxyphenyl)-2-Amino-1,3,4-Thiadiazole
  • Structure: Substituted with a 2-hydroxyphenyl group at position 5 and an amino group at position 2.
  • Synthesis : Produced via cyclization of thiosemicarbazides in acidic media (e.g., H₂SO₄), yielding 75.6% purity .
c) 2-(Benzylsulfanyl)-5-[(2,6-Dichlorobenzyl)sulfanyl]-1,3,4-Thiadiazole
  • Structure : Contains two sulfanyl groups (benzyl and dichlorobenzyl) at positions 2 and 4.
  • Its molecular weight (399.366 g/mol) is significantly higher than the parent compound .
d) Thiazolo-[4,3-b]-1,3,4-Thiadiazole Derivatives
  • Structure : Fused heterocyclic systems combining thiazole and thiadiazole rings.
  • Key Differences : The condensed ring system enhances π-conjugation and thermal stability, making these compounds suitable for materials science applications. Synthesis involves aldehydes and thioglycolic acid .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(Benzylsulfanyl)-1,3,4-thiadiazole C₉H₈N₂S₂ 208.30 Benzylsulfanyl (position 2) Moderate lipophilicity, stable under acidic conditions
2-Amino-5-(benzylsulfanyl)-1,3,4-thiadiazole C₉H₉N₃S₂ 223.32 Amino (position 2), benzylsulfanyl (position 5) Higher solubility in polar solvents
5-(2-Hydroxyphenyl)-2-amino-1,3,4-thiadiazole C₈H₇N₃OS 193.23 2-Hydroxyphenyl (position 5), amino (position 2) Chelation potential, pH-sensitive
2,6-Dichlorobenzyl derivative C₁₆H₁₂Cl₂N₂S₃ 399.37 Dichlorobenzylsulfanyl (position 5) High thermal stability, halogen-dependent bioactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(benzylsulfanyl)-1,3,4-thiadiazole derivatives?

  • Methodological Answer : A two-step synthesis is often employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce benzylsulfanyl groups via alkylation of the thiol intermediate. For example, 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole can react with piperidine in benzene under reflux to yield derivatives .

  • Characterization : Confirm structures using elemental analysis, ¹H/¹³C NMR, IR, and single-crystal X-ray diffraction (e.g., planar thiadiazole ring with S···O hypervalent interactions) .

Q. How are structural and purity parameters validated for this compound?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl groups), ¹³C NMR (thiadiazole carbons at ~160–170 ppm), and IR (C=S stretch at ~680 cm⁻¹).
  • Crystallography : Single-crystal X-ray analysis confirms planarity and intramolecular interactions (e.g., S···O distance: 2.628 Å) .
  • Purity : Thin-layer chromatography (TLC) with hexane/ethyl acetate eluents and melting point determination (e.g., 376–377 K for derivatives) .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • In Vitro Assays :

  • Anticancer : MTT assay on A549 lung carcinoma cells (IC₅₀ calculations) and flow cytometry for cell cycle arrest (e.g., G2/M phase blockade) .
  • Antimicrobial : Disk diffusion against E. coli, B. mycoides, and C. albicans, with zone-of-inhibition measurements (e.g., derivatives outperforming ampicillin in MIC tests) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

  • SAR Insights :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) at the 5-position improve membrane permeability and target engagement (e.g., ERK pathway inhibition) .
  • Scaffold Hybridization : Fusion with imidazo[2,1-b] moieties enhances mesoionic properties, promoting cellular uptake and kinase inhibition (e.g., IC₅₀ < 10 µM in kinase assays) .
    • Synthetic Optimization : Use microwave-assisted ring closure (e.g., 80°C, 30 min) to accelerate thiadiazole formation and improve yield .

Q. What experimental strategies address contradictions in biological data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Strain Variability : Test panels should include clinically resistant strains (e.g., methicillin-resistant S. aureus) for relevance .
  • Assay Conditions : Standardize solvent (DMSO concentration ≤1%) and incubation time (18–24 hr) to minimize false negatives .
    • Validation : Cross-reference with molecular docking (e.g., Glide SP scoring for target binding) and in vivo models (e.g., murine xenografts) .

Q. How are mechanistic pathways elucidated for thiadiazole-induced cytotoxicity?

  • Key Techniques :

  • Western Blotting : Quantify ERK1/2 phosphorylation levels in A549 cells (e.g., 50% reduction at 25 µM FABT) .
  • ROS Detection : Use DCFH-DA fluorescence to measure reactive oxygen species (ROS) generation linked to apoptosis .
  • Transcriptomics : RNA-seq to identify downregulated oncogenes (e.g., MYC, KRAS) in treated cells .

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